molecular formula C21H14ClN3O3 B13711209 N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide

N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide

Cat. No.: B13711209
M. Wt: 391.8 g/mol
InChI Key: IBEOQSPZKXTOKA-UHFFFAOYSA-N
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Description

N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide is a complex organic compound with a unique structure that includes a chloro, cyano, and nitro functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-cyanobenzyl chloride with 2-nitrobenzamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases like sodium hydroxide.

    Hydrolysis: Acidic or basic conditions, water.

Major Products

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

    Hydrolysis: Formation of carboxylic acid derivatives.

Scientific Research Applications

N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-methyl-phenyl)-4-cyano-1H-pyrazol-5-carbamoyl]urea: Similar structure with different functional groups.

    N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanamide: Another compound with a similar core structure but different substituents.

Uniqueness

N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H14ClN3O3

Molecular Weight

391.8 g/mol

IUPAC Name

N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide

InChI

InChI=1S/C21H14ClN3O3/c22-19-12-15(24-21(26)17-8-4-5-9-20(17)25(27)28)10-11-16(19)18(13-23)14-6-2-1-3-7-14/h1-12,18H,(H,24,26)

InChI Key

IBEOQSPZKXTOKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])Cl

Origin of Product

United States

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